

Application Notes and Protocols: Decabromodiphenyl Oxide as a Flame Retardant in ABS Plastics

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Compound of Interest

Compound Name: Decabromodiphenyl oxide

Cat. No.: B6593435

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **decabromodiphenyl oxide** (DBDPO) as a flame retardant in Acrylonitrile Butadiene Styrene (ABS) plastics. The information compiled from various scientific and technical sources is intended to guide researchers in formulating and evaluating flame-retardant ABS compounds.

Introduction

Acrylonitrile Butadiene Styrene (ABS) is a versatile thermoplastic polymer known for its impact resistance, toughness, and rigidity. However, ABS is inherently flammable, with a Limiting Oxygen Index (LOI) of around 18-20%, making it unsuitable for applications requiring fire safety, such as electronic housings, automotive components, and building materials.^[1]

Decabromodiphenyl oxide (DBDPO) is a widely used brominated flame retardant (BFR) that can be incorporated into ABS to enhance its fire resistance.^{[1][2][3]}

DBDPO's efficacy is significantly enhanced when used in conjunction with a synergist, most commonly antimony trioxide (Sb_2O_3).^{[4][5]} This combination acts primarily in the gas phase of a fire to quench the radical chain reactions of combustion. While effective, the addition of DBDPO and Sb_2O_3 can influence the mechanical properties of the ABS resin.

Data Presentation

The following tables summarize the flammability and mechanical properties of ABS formulations containing **decabromodiphenyl oxide** and antimony trioxide.

Table 1: Flammability Properties of DBDPO/Sb₂O₃ in ABS

Formulation (wt%)	Limiting Oxygen Index (LOI) (%)	UL 94 Rating (1.6 mm)	Source
100% ABS	~18-20	Not Rated	[1]
80% ABS, 17% Decabromobiphenyl*, 3% Sb ₂ O ₃	29	V-1	[6]
Commercial FR ABS**	Not Specified	V-0	[7]

*Decabromobiphenyl is a closely related brominated flame retardant with a similar mechanism of action to DBDPO. **The exact formulation for this commercial flame retardant ABS is proprietary, but its properties are representative of a high-performance FR ABS.

Table 2: Mechanical and Thermal Properties of a Commercial Flame Retardant ABS (UL 94 V-0)

Property	Test Standard	Test Condition	Units	Typical Values
Physical Properties				
Specific Gravity	ASTM D792	g/cm ³	1.17	
Melt Index	ASTM D1238	220°C, 10kg	g/10min	15
Mechanical Properties				
Tensile Strength	ASTM D638	23°C	MPa	40
Elongation at Break	ASTM D638	23°C	%	15
Flexural Strength	ASTM D790	23°C	MPa	58
Flexural Modulus	ASTM D790	23°C	MPa	2200
Notched Izod Impact	ASTM D256	23°C	J/m	180
Thermal Properties				
Heat Deflection Temp.	ASTM D648	1.8 MPa	°C	80
Vicat Softening Temp.	ASTM D1525	°C	93	

*Source: Adapted from a technical datasheet for a commercial flame retardant ABS.^[7] It is important to note that the addition of flame retardants generally leads to a reduction in impact strength and may affect other mechanical properties compared to virgin ABS.

Experimental Protocols

Sample Preparation: Compounding of DBDPO and Sb₂O₃ in ABS

This protocol outlines a general procedure for the melt compounding of flame retardant additives into an ABS resin.

Materials and Equipment:

- ABS resin (pellets)
- **Decabromodiphenyl oxide** (powder)
- Antimony trioxide (powder)
- Twin-screw extruder or a laboratory-scale internal mixer (e.g., Brabender Plasticorder)
- Injection molding machine
- Standard test specimen molds (as per ASTM specifications)
- Drying oven

Procedure:

- Drying: Dry the ABS pellets in a dehumidifying dryer at 80-90°C for 2-4 hours to remove any absorbed moisture.
- Premixing: In a separate container, accurately weigh and pre-mix the desired amounts of DBDPO and Sb_2O_3 powders to ensure a homogenous blend.
- Melt Compounding:
 - Set the temperature profile of the extruder or mixer. For ABS, a typical temperature profile would be in the range of 200-230°C from the feed zone to the die.
 - Feed the dried ABS pellets into the main hopper of the extruder.
 - Use a side feeder to introduce the pre-mixed DBDPO and Sb_2O_3 powder blend into the molten ABS at a controlled rate.

- The screw speed should be optimized to ensure thorough mixing without causing excessive shear degradation of the polymer. A typical range is 100-300 RPM.
- Extrusion and Pelletizing: Extrude the molten, blended polymer through a die to form strands. Cool the strands in a water bath and then feed them into a pelletizer to produce flame-retardant ABS pellets.
- Drying of Compounded Pellets: Dry the compounded pellets at 80-90°C for 2-4 hours before injection molding.
- Injection Molding of Test Specimens:
 - Set the injection molding machine parameters (e.g., melt temperature, mold temperature, injection pressure, and holding pressure) according to the recommendations for the specific ABS grade. A typical melt temperature is 220-240°C, and a mold temperature of 60-80°C.
 - Inject the molten flame-retardant ABS into molds to produce test specimens with dimensions as specified by the relevant ASTM standards for mechanical and flammability testing.
- Conditioning of Test Specimens: Condition the molded specimens at $23 \pm 2^{\circ}\text{C}$ and $50 \pm 5\%$ relative humidity for at least 40 hours before testing, as per ASTM D618.

Flammability Testing: UL 94 Vertical Burn Test

This protocol is a summary of the UL 94 V-0, V-1, and V-2 test procedure.

Equipment:

- UL 94 test chamber
- Bunsen burner with a supply of methane gas
- Timer (accurate to 0.1 seconds)
- Specimen holder

- Surgical cotton

Procedure:

- Specimen Preparation: Use bar specimens with nominal dimensions of 125 mm x 13 mm and a thickness of 1.6 mm (or as specified).
- Test Setup:
 - Mount the specimen vertically in the specimen holder.
 - Place a layer of dry surgical cotton 300 mm below the lower end of the specimen.
 - Adjust the Bunsen burner to produce a 20 mm high blue flame.
- First Flame Application:
 - Apply the flame to the center of the lower edge of the specimen for 10 seconds.
 - Remove the flame and simultaneously start a timer.
 - Record the afterflame time (t_1).
- Second Flame Application:
 - Immediately after the flaming combustion of the specimen ceases, re-apply the flame for another 10 seconds.
 - Remove the flame and simultaneously start a timer.
 - Record the afterflame time (t_2) and the afterglow time (t_3).
- Observations:
 - Record whether the specimen drips flaming particles that ignite the cotton below.
 - Record if the specimen burns up to the holding clamp.

- **Classification:** A set of five specimens is tested. The classification (V-0, V-1, or V-2) is determined based on the afterflame times, afterglow time, and whether flaming drips ignite the cotton, according to the criteria in the UL 94 standard.

Mechanical Property Testing

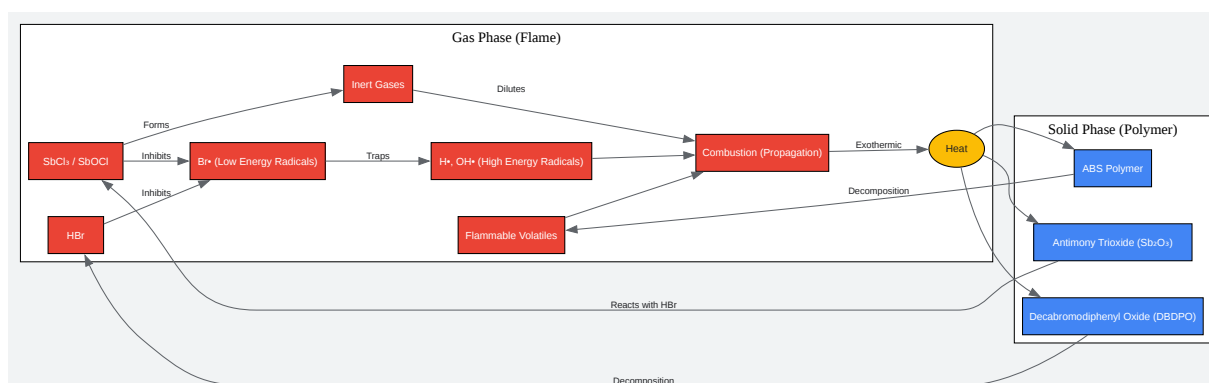
The following are brief overviews of the standard ASTM tests for key mechanical properties.

- **Tensile Properties (ASTM D638):** Dumbbell-shaped specimens are placed in the grips of a universal testing machine and pulled apart at a constant rate of speed until they break. The test measures tensile strength, tensile modulus, and elongation at break.
- **Flexural Properties (ASTM D790):** A rectangular bar specimen is supported at both ends and a load is applied to the center until the specimen fractures or bends to a specified strain. This test determines the flexural strength and flexural modulus.
- **Notched Izod Impact Strength (ASTM D256):** A notched specimen is clamped vertically and struck by a swinging pendulum. The energy absorbed by the specimen to break is a measure of its impact resistance.

Mandatory Visualizations

Flame Retardant Mechanism of DBDPO and Antimony Trioxide

The synergistic flame retardant mechanism of **decabromodiphenyl oxide** and antimony trioxide in ABS primarily occurs in the gas phase.

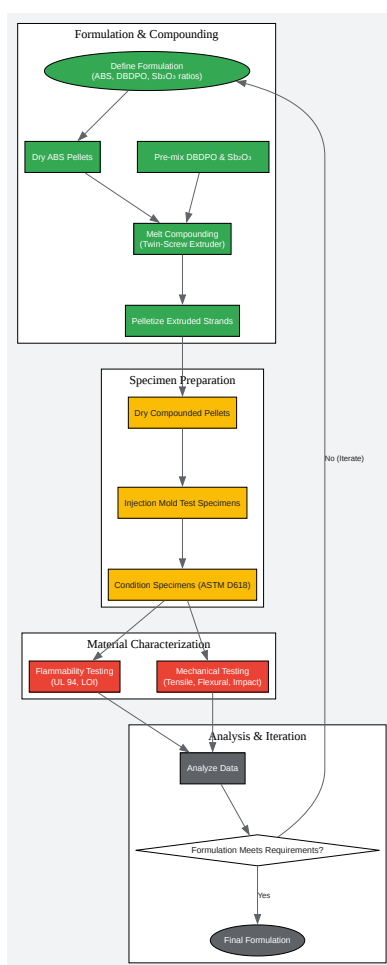


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Caption: Gas phase flame retardant mechanism of DBDPO and Sb_2O_3 .

Experimental Workflow for a Flame Retardant ABS Formulation

The following diagram illustrates the typical workflow for developing and testing a flame-retardant ABS formulation.



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Caption: Workflow for developing and testing flame retardant ABS.

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